molecular formula C15H16ClNO B11754592 2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide

2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide

Cat. No.: B11754592
M. Wt: 261.74 g/mol
InChI Key: XAJFXWWHCHTBKK-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide can be compared to other similar compounds, such as:

  • 2-chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetamide
  • 2-chloro-N-(2,3,4,9-tetrahydro-1H-indol-9-yl)acetamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide

InChI

InChI=1S/C15H16ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7,15H,2,4,6,8-9H2,(H,17,18)

InChI Key

XAJFXWWHCHTBKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C3=CC=CC=C23)NC(=O)CCl

Origin of Product

United States

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